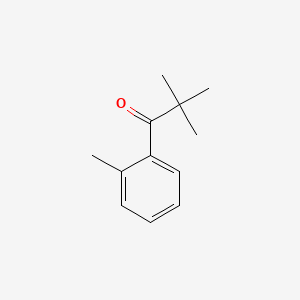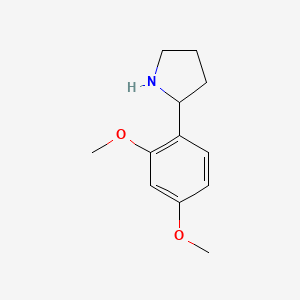
2-(2,4-Dimethoxyphenyl)pyrrolidine
Vue d'ensemble
Description
“2-(2,4-Dimethoxyphenyl)pyrrolidine” is a compound with the CAS Number: 383127-11-5 and a molecular weight of 207.27 .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular formula of “2-(2,4-Dimethoxyphenyl)pyrrolidine” is C12H17NO2 . The InChI Code is 1S/C12H17NO2/c1-14-9-5-6-10 (12 (8-9)15-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 .Chemical Reactions Analysis
Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Physical And Chemical Properties Analysis
“2-(2,4-Dimethoxyphenyl)pyrrolidine” is a solid substance with a storage temperature of 2-8°C .Applications De Recherche Scientifique
Organic Synthesis and Chemical Characterization
In the realm of organic chemistry, research focuses on synthesizing and characterizing novel compounds with potential biological activity. For instance, Sroor (2019) developed new biologically active Pyrrolo[2,3-b]Pyridine scaffolds, showcasing the synthesis and full characterization of compounds that could serve as precursors or analogues to "2-(2,4-Dimethoxyphenyl)pyrrolidine" for biological applications Sroor, 2019. Similarly, the work by Fan, Li, and Wang (2009) on a one-pot oxidative decarboxylation-Friedel—Crafts reaction highlights methodologies that could be applicable to the synthesis of complex molecules, including dimethoxyphenylpyrrolidine derivatives, underlining the importance of innovative synthesis strategies in organic chemistry Fan, Li, & Wang, 2009.
Material Science and Polymer Chemistry
Research extends into material science, particularly in the development of novel polyimides and other polymers. Wang et al. (2006) detailed the synthesis of novel polyimides derived from pyridine-containing dianhydride and various diamines, demonstrating the potential for creating high-performance materials with enhanced thermal and mechanical properties Wang et al., 2006. These findings suggest avenues for utilizing "2-(2,4-Dimethoxyphenyl)pyrrolidine" or its analogues in the synthesis of advanced polymeric materials.
Pharmacological Applications
Although direct applications in pharmacology were not highlighted, the methodologies and compound structures discussed in the literature could inform future research in drug development. The chemical versatility of pyrrolidine derivatives makes them interesting candidates for exploring novel therapeutic agents. For example, compounds with pyrrolidine moieties have been explored for their antidepressant and nootropic activities, suggesting a potential area of research for dimethoxyphenylpyrrolidine derivatives in the development of CNS-active agents Thomas et al., 2016.
Analytical and Structural Chemistry
Research in analytical and structural chemistry, such as the work by Tarimci et al. (2003) on the crystal and molecular structures of related compounds, underscores the importance of understanding the structural properties of chemical entities for their potential application in various fields Tarimci et al., 2003. Such studies can provide foundational knowledge for the synthesis, characterization, and application of "2-(2,4-Dimethoxyphenyl)pyrrolidine" and its analogues.
Safety And Hazards
Orientations Futures
The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Propriétés
IUPAC Name |
2-(2,4-dimethoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-9-5-6-10(12(8-9)15-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQJFYAFGGOKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412183 | |
| Record name | 2-(2,4-dimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830520 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,4-Dimethoxyphenyl)pyrrolidine | |
CAS RN |
383127-11-5 | |
| Record name | 2-(2,4-Dimethoxyphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-dimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dimethoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








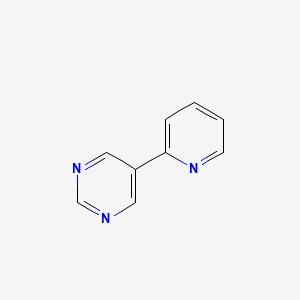
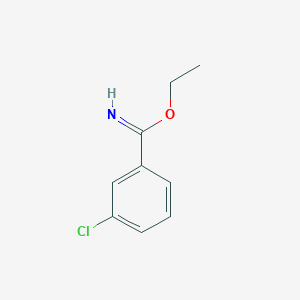
![7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B1312022.png)

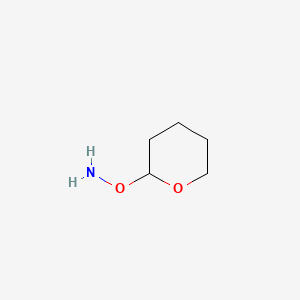
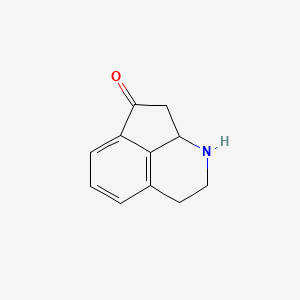
![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)

